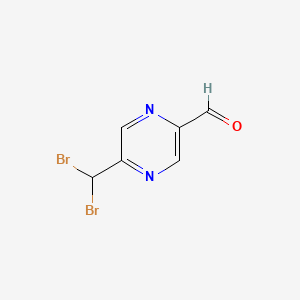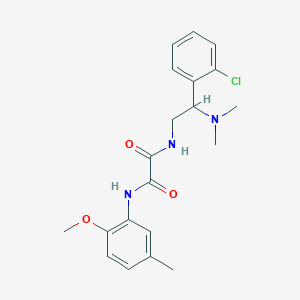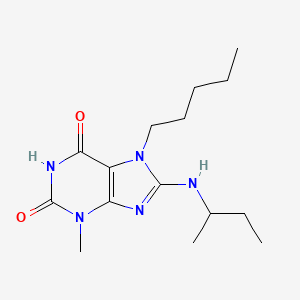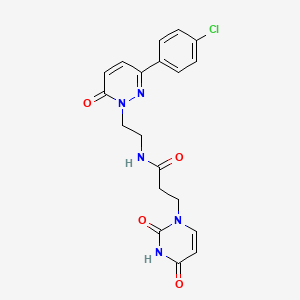
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and spectral properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
The chemical compound 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide and its derivatives have been explored in various scientific research contexts, focusing on their synthesis, biological activities, and potential therapeutic applications. Although the direct research on this specific compound is limited, insights from closely related chemical entities provide valuable information on the potential scope of applications.
Synthesis and Chemical Properties : Research efforts have been dedicated to synthesizing novel chemical entities derived from related chemical structures, aiming to explore their potential therapeutic benefits. For instance, novel benzodifuranyl derivatives, including benzamides, have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrate significant inhibitory activity on COX-2 enzymes, highlighting their potential in developing new therapeutics for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Biological Activities and Therapeutic Potential : The synthesis of derivatives and exploration of their biological activities are critical in identifying potential therapeutic applications. For example, derivatives of benzamides have been studied for their anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds showing high selectivity and potency in inhibiting acetylcholinesterase could lead to the development of effective treatments for cognitive disorders (H. Sugimoto et al., 1990).
Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of benzamide derivatives have also been a subject of scientific inquiry. Research on new pyridine derivatives, including benzamides, revealed variable and modest activity against bacteria and fungi, underscoring the importance of chemical modification in enhancing therapeutic efficacy (N. Patel et al., 2011). Additionally, some benzamide derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing moderate to good activity and suggesting a promising avenue for anticancer drug development (G. Mohan et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVYRYMZNNKIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
